2-(Trifluoroacetamido)benzene-1-sulfonyl chloride
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Overview
Description
2-(Trifluoroacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF3NO3S and a molecular weight of 287.65 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
2-(Trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and modification processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
2-(Trifluoromethyl)benzenesulfonyl chloride: Another related compound with a trifluoromethyl group.
Uniqueness
2-(Trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the trifluoroacetamido functionality is desired .
Properties
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-4-2-1-3-5(6)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDEMYKACRPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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